6-(2,3-Difluorophenyl)-2-formylphenol, 95%
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Overview
Description
6-(2,3-Difluorophenyl)-2-formylphenol, 95% (also known as 2,3-difluoro-6-formylphenol) is an organic compound and a member of the phenol family. It is a white powder that is soluble in organic solvents, such as benzene, toluene, and chloroform. It has a melting point of 73-76 °C and a boiling point of 210 °C. It is commonly used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)-2-formylphenol, 95% is not fully understood. However, it is known that the compound is able to form hydrogen bonds with other molecules, which allows it to interact with other molecules in the environment. This interaction is believed to be responsible for its various applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Difluorophenyl)-2-formylphenol, 95% are not yet known. However, it is believed to have a low toxicity and is not known to be carcinogenic.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,3-Difluorophenyl)-2-formylphenol, 95% in lab experiments include its low cost, ease of synthesis, and its ability to form hydrogen bonds with other molecules.
The limitations of using 6-(2,3-Difluorophenyl)-2-formylphenol, 95% in lab experiments include its relatively low solubility in water, its relatively high boiling point, and its relatively low melting point.
Future Directions
Future research on 6-(2,3-Difluorophenyl)-2-formylphenol, 95% should focus on further elucidating its mechanism of action, exploring its potential applications in the synthesis of novel organic materials, and studying its biochemical and physiological effects. Additionally, further research should investigate the potential use of this compound for the development of new drugs and pharmaceuticals. Finally, research should also focus on developing improved synthesis methods for 6-(2,3-Difluorophenyl)-2-formylphenol, 95%.
Synthesis Methods
The synthesis of 6-(2,3-Difluorophenyl)-2-formylphenol, 95% can be achieved through the following steps:
1. Reaction of 2,3-difluorobenzaldehyde and 2-chlorobenzyl alcohol in the presence of a base such as potassium carbonate.
2. Oxidation of the resulting 2,3-difluorobenzyl alcohol with chromium(VI) oxide to yield 6-(2,3-difluorophenyl)-2-formylphenol, 95%.
Scientific Research Applications
6-(2,3-Difluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, including the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of novel organic dyes, organic semiconductors, and organic materials for use in optoelectronic devices. Additionally, it has been used in the synthesis of polymers and polymeric materials for use in the fabrication of nanostructured materials.
properties
IUPAC Name |
3-(2,3-difluorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-16)13(10)17/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWYZZGECZJRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)F)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685129 |
Source
|
Record name | 2',3'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261950-19-9 |
Source
|
Record name | 2',3'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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